N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3S2/c1-36-20-13-11-18(12-14-20)15-24(34)28-16-23-31-32-27(33(23)19-7-3-2-4-8-19)37-17-25(35)30-26-29-21-9-5-6-10-22(21)38-26/h2-14H,15-17H2,1H3,(H,28,34)(H,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXZGQQKTPHFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
1. Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. The characterization is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
For example, a recent study characterized similar thiazole derivatives using NMR and IR to confirm their structures and assess purity .
2. Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
2.1 Anticancer Activity
This compound has shown promising anticancer properties. Studies indicate that compounds with thiazole moieties can inhibit cell proliferation in various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 5.0 | Induction of apoptosis |
| Compound B | MCF7 (breast cancer) | 3.5 | Inhibition of cell migration |
These findings suggest that the compound may exert its effects through apoptosis induction and inhibition of migration in cancer cells .
2.2 Neuroprotective Effects
The compound's potential as an acetylcholinesterase (AChE) inhibitor positions it as a candidate for treating Alzheimer's disease. AChE inhibitors are critical in enhancing acetylcholine levels in the brain, thereby improving cognitive functions. Research indicates that related thiazole compounds exhibit significant AChE inhibitory activity:
| Compound | AChE Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound C | 75% at 20 µM | 10.0 |
| Compound D | 85% at 15 µM | 8.0 |
These results highlight the therapeutic potential of thiazole-based compounds in neurodegenerative disorders .
Case Study 1: Alzheimer’s Disease
A study evaluated the effects of a thiazole derivative similar to N-(benzo[d]thiazol-2-yl)-2... on cognitive decline in animal models of Alzheimer’s disease. The compound demonstrated significant improvements in memory retention and reduced amyloid plaque formation compared to control groups .
Case Study 2: Cancer Treatment
Another investigation focused on the anticancer properties of thiazole derivatives against various tumor cell lines. The study revealed that these compounds could effectively inhibit tumor growth in vivo, with minimal toxicity to normal cells .
The mechanisms through which N-(benzo[d]thiazol-2-yl)-2... exerts its biological activities include:
Anticancer Mechanisms:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cell proliferation.
Neuroprotective Mechanisms:
- Inhibition of AChE leading to increased acetylcholine levels.
- Modulation of neuroinflammatory responses.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogues
*Estimated based on molecular formula.
Key Observations:
Substituent Impact on Physicochemical Properties: The methoxy group in the target compound and 4b () increases polarity and melting points compared to non-polar substituents (e.g., methyl in 4d, m.p. 201–203°C) . Bulkier substituents, such as the benzyl group in , may reduce solubility but enhance target binding through hydrophobic interactions .
Biological Activity Trends :
- Compounds with nitrobenzo[d]thiazole cores (e.g., 4a–4d) show potent VEGFR-2 inhibition (IC₅₀: 0.89–2.13 µM), suggesting the target compound’s benzothiazole moiety could confer similar activity .
- Triazole-thioacetamide hybrids (e.g., ’s 5d) demonstrate anti-inflammatory effects, highlighting the versatility of this scaffold .
Pharmacokinetic and Binding Mode Comparisons
- Molecular Docking : Similar compounds (e.g., ’s 4b) bind VEGFR-2’s ATP pocket via hydrogen bonding with Glu885 and hydrophobic interactions with Leu840 . The target’s methoxy group may stabilize binding through π-π stacking with phenylalanine residues.
Q & A
Q. What synthetic methodologies are commonly employed to prepare the triazole-thiazole hybrid scaffold in this compound?
The synthesis of the triazole-thiazole core involves multi-step reactions:
- Thiazole formation : 2-Aminothiazole derivatives are synthesized via cyclization of α-haloketones with thiourea in ethanol (60°C, 4–6 hours) .
- Triazole functionalization : The 1,2,4-triazole ring is constructed by reacting hydrazine derivatives with carbonyl compounds, followed by alkylation or acylation. For example, the acetamide side chain is introduced by coupling 2-(4-methoxyphenyl)acetic acid with the triazole-thiol intermediate using N-ethylmorpholine and DMSO as a solvent .
- Thioether linkage : The sulfur bridge between thiazole and triazole is formed via nucleophilic substitution (e.g., using potassium carbonate in dry acetone under reflux) .
Key validation : Structures are confirmed by IR (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm), and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what specific spectral markers should researchers prioritize?
- ¹H NMR : Focus on the acetamide NH signal (δ 10.2–10.8 ppm, singlet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons from benzothiazole (δ 7.5–8.3 ppm, multiplet) .
- ¹³C NMR : Identify the thioacetamide carbonyl (δ ~168–170 ppm) and triazole C=S (δ ~140 ppm) .
- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- IR : Confirm secondary amide bands (N–H bend at ~1550 cm⁻¹; C=O at ~1670 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing the thioacetamide linkage under varying solvent conditions?
Discrepancies in yields (e.g., 50–75%) arise from solvent polarity and base selection:
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates but may promote side reactions.
- Optimized protocol : Use dry acetone with anhydrous K₂CO₃ (2 mmol) under reflux (3 hours), achieving ~80% yield. Monitor by TLC (hexane:ethyl acetate, 3:7) .
Troubleshooting : If by-products dominate, employ column chromatography (silica gel, gradient elution with CHCl₃:MeOH 95:5) .
Q. What computational strategies are recommended to analyze the compound’s binding affinity in molecular docking studies?
- Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:
- Receptor grid : Define the active site (e.g., ATP-binding pocket of kinases) with a 20 ų box.
- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .
- Key interactions : Prioritize hydrogen bonds between the acetamide carbonyl and kinase residues (e.g., Asp86 in EGFR) and π-π stacking of the benzothiazole with hydrophobic pockets .
Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values from kinase inhibition assays .
Q. How do structural modifications in the triazole and benzothiazole moieties influence the compound’s biological activity?
- Triazole substitution : Replacing the 4-phenyl group with electron-withdrawing groups (e.g., 4-Cl) enhances cytotoxicity (IC₅₀ reduced from 12 μM to 6 μM in MCF-7 cells) .
- Benzothiazole optimization : Introducing a methoxy group at the para-position improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .
SAR analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ .
Q. What experimental controls are essential when evaluating this compound’s antioxidant activity to avoid false positives?
- Positive controls : Include Trolox or ascorbic acid at equivalent concentrations.
- Negative controls : Test the solvent (e.g., DMSO) and unmodified triazole/thiazole precursors.
- Assay specificity : For DPPH radical scavenging, ensure absorbance readings at 517 nm are corrected for background (e.g., light scattering by particulate matter) .
Data interpretation : Report EC₅₀ values with 95% confidence intervals from triplicate experiments.
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- In silico tools : Use SwissADME or pkCSM to predict logP (~2.8), CYP2D6 inhibition (probable), and BBB permeability (low).
- Experimental validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
